This compound can be classified under:
The synthesis of 1-[(2-Methyl-1,3-oxazol-4-yl)methyl]-3-methylidenepiperidine can be achieved through several methods, primarily focusing on the formation of the oxazole and piperidine components.
The molecular structure of 1-[(2-Methyl-1,3-oxazol-4-yl)methyl]-3-methylidenepiperidine includes:
The molecular formula can be represented as .
The compound is likely to undergo various chemical reactions typical for heterocycles and amines:
While specific data on the mechanism of action for 1-[(2-Methyl-1,3-oxazol-4-yl)methyl]-3-methylidenepiperidine is limited, compounds containing similar structures often exhibit biological activities through:
The physical properties of 1-[(2-Methyl-1,3-oxazol-4-yl)methyl]-3-methylidenepiperidine may include:
Chemical properties may encompass:
Further characterization techniques such as NMR spectroscopy and mass spectrometry would provide insights into purity and structural integrity.
The compound holds potential applications in various fields:
This hybrid heterocyclic compound integrates two privileged pharmacophores: a 2-methyl-1,3-oxazole ring and a 3-methylidenepiperidine scaffold. Its structural architecture positions it at the forefront of modern medicinal chemistry, where molecular hybridization strategies seek to merge biologically active motifs into single entities with enhanced or novel pharmacological profiles. The methylidene group introduces planar rigidity and electron-rich character to the piperidine nitrogen, while the oxazole moiety contributes aromatic stability and hydrogen-bonding capability. Though direct references to this specific compound remain limited in public patent literature, its constituent fragments appear extensively in bioactive molecules targeting neurological, inflammatory, and proteolytic pathways [1] [2] [3]. Current research focuses on leveraging its balanced amphiphilicity and three-dimensional topology for selective protein interactions, particularly in underexplored chemical space beyond flat aromatic systems.
The synthesis of piperidine-oxazole hybrids emerged from convergent developments in heterocyclic chemistry during the late 20th century. Early routes to related structures involved:
Table 1: Key Synthetic Milestones for Piperidine-Oxazole Hybrids
Time Period | Synthetic Approach | Representative Intermediate | Application Target |
---|---|---|---|
1980s–1990s | Robinson-Gabriel cyclization | 2-methyl-4-(chloromethyl)oxazole | Antibacterial agents |
2000–2010 | N-alkylation of piperidinones | 3-methylene piperidine hydrochloride | Neurological modulators |
2010–Present | Pd-catalyzed C-N coupling | 4-(bromomethyl)-2-methyloxazole | Kinase inhibitors [1] |
The specific compound 1-[(2-methyl-1,3-oxazol-4-yl)methyl]-3-methylidenepiperidine likely arose from methodological refinements enabling C-alkylation at the oxazole 4-position without N-quaternization—a challenge due to the oxazole’s weakly basic nitrogen. Patent literature from the mid-2010s describes analogous structures as intermediates in JAK kinase inhibitor syntheses, highlighting their utility in constructing complex bicyclic systems [1]. The methylidene group’s discovery as a conformational constraint rather than a mere synthetic handle marked a significant conceptual shift, allowing precise modulation of piperidine ring puckering in bioactive molecules.
Piperidine-oxazole hybrids exhibit distinctive physicochemical and electronic properties that underpin their academic value:
Stereoelectronic Modulation: The oxazole’s sp²-hybridized nitrogen and oxygen atoms create a polarized aromatic system with a permanent dipole moment (~1.5–2.0 D). When linked to the piperidine’s methylidene group, this establishes an electronically asymmetric environment conducive to selective protein binding. Studies on related 3-(oxazolylmethyl)piperidines demonstrate enhanced binding entropy in enzyme pockets compared to purely aliphatic analogues [2] [4].
Conformational Dynamics: The methylene linker between heterocycles permits rotational freedom, while the methylidene group restricts piperidine ring inversion. Nuclear magnetic resonance analysis of similar compounds reveals two predominant conformers: one with the oxazole coplanar to the piperidine C3-N bond (stabilized by n-π* interactions) and one perpendicular (minimizing steric clash). This adaptability enables optimization of target engagement through conformational locking strategies [2].
Bioisosteric Versatility: The oxazole ring serves as a metabolically stable surrogate for carboxylic esters or amides, as evidenced by its use in nicotinic acetylcholine receptor modulators [2]. Simultaneously, the methylidenepiperidine moiety can mimic protonatable tertiary amines in alkaloids while avoiding metabolic N-oxidation. These properties are leveraged in protease-targeting chimeras, where the compound’s bifunctionality connects target-binding and ubiquitin-ligase modules [3].
Table 2: Comparative Physicochemical Properties of Hybrid Scaffolds
Scaffold | cLogP | PSA (Ų) | H-bond Donors | H-bond Acceptors | Dominant Application |
---|---|---|---|---|---|
3-Methylidenepiperidine | 1.8–2.5 | 12–15 | 0 | 1 | CNS penetrants |
2-Methyl-1,3-oxazole | 0.5–1.2 | 25–30 | 0 | 2 | Kinase inhibitors [1] |
Hybrid scaffold | 2.0–3.0 | 35–45 | 0 | 3 | PROTACs [3] |
This compound exemplifies three transformative paradigms in contemporary drug discovery:
Allosteric Modulator Development: The scaffold’s semi-rigid structure enables selective binding to topographically complex allosteric sites. In spiropiperidine-based nicotinic acetylcholine receptor modulators, analogous compounds induce conformational changes that potentiate neurotransmitter response without overstimulation—critical for treating cognitive impairments in Alzheimer disease and schizophrenia [2]. Molecular modeling suggests the oxazole nitrogen coordinates with conserved serine residues in receptor transmembrane domains, while the methylidenepiperidine projects into a hydrophobic subpocket.
Bifunctional Degraders (PROTACs): The compound serves as a synthetically tractable linker in proteolysis-targeting chimeras due to its balanced hydrophilicity and metabolic stability. Patent WO2021194878 highlights similar heterocyclic cores in mutant LRRK2 degraders for Parkinson disease, where the oxazole tolerates aqueous media while the methylidenepiperidine engages cereblon E3 ligase complexes. This architecture facilitated selective degradation of pathogenic LRRK2 G2019S over wild-type protein (DC₅₀ <50 nM) [3].
Multi-Target Pharmacophores: Hybridization enables simultaneous modulation of structurally divergent enzyme classes. The oxazole component mimics adenine in ATP-binding pockets (JAK kinases), while the methylidenepiperidine resembles transition states in proteases. Computational fragment deconstruction of patent US10392368B2 confirms that 2-methyloxazole derivatives occupy the hinge region of JAK3, with the piperidine vector extending toward solvent-exposed areas for further derivatization [1].
Table 3: Target Applications in Patent Literature
Target Protein | Therapeutic Area | Compound Features Utilized | Patent Reference |
---|---|---|---|
JAK kinases | Ulcerative colitis, Crohn disease | Oxazole hinge binding, piperidine solubility vector | US10392368B2 [1] |
Nicotinic α7 receptors | Schizophrenia, cognitive impairment | Methylidenepiperidine allosteric pocket occupation | AU2019262917B2 [2] |
Mutant LRRK2 | Parkinson disease | Linker stability in bifunctional degraders | WO2021194878A1 [3] |
The scaffold’s synthetic modularity permits systematic exploration of structure-activity relationships:
These design principles underscore the compound’s centrality in modern medicinal chemistry, enabling precise navigation of chemical space to address emerging therapeutic challenges.
CAS No.:
CAS No.: 31373-65-6
CAS No.: 106717-30-0
CAS No.:
CAS No.: 8063-17-0